3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

This 3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine is a structurally distinct, linked imidazole-pyridazine fragment, ideal for kinase inhibitor discovery. Unlike fused imidazo[1,2-b]pyridazines, its phenyl linker provides novel IP space while retaining the critical hinge-binding imidazole motif. The 6-chloro substituent enables rapid SNAr-based analoging for fragment-to-lead optimization. With MW=256.69 Da (Rule-of-Three compliant) and confirmed low-µM kinase activity, it is a premium starting point for Pim, PfCDPK1, and other kinase programs.

Molecular Formula C13H9ClN4
Molecular Weight 256.69 g/mol
Cat. No. B12112040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine
Molecular FormulaC13H9ClN4
Molecular Weight256.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(C=C2)Cl)N3C=CN=C3
InChIInChI=1S/C13H9ClN4/c14-13-6-5-12(16-17-13)10-1-3-11(4-2-10)18-8-7-15-9-18/h1-9H
InChIKeyYRIXTQJMJFOLTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine (CAS 102618-10-0): A Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine (CAS 102618-10-0; molecular formula C₁₃H₉ClN₄; MW 256.69 g/mol) is a heterocyclic compound that combines a 6-chloropyridazine core with a 4-(1H-imidazol-1-yl)phenyl substituent [1]. This architecture places it within the broader imidazole-pyridazine class of compounds that have emerged as privileged scaffolds for kinase inhibitor discovery [2]. Unlike fused imidazo[1,2-b]pyridazines that dominate the patent and primary literature, this compound features a phenyl linker between the imidazole and pyridazine rings, creating a structurally distinct connectivity pattern with different conformational flexibility and binding surface topology. It is primarily sourced as a synthetic intermediate and screening compound, available from multiple commercial suppliers at 95%+ purity [3].

Why 3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine Cannot Be Replaced by Simpler Pyridazine Analogs


Substituting 3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine with a simpler pyridazine derivative (e.g., 6-chloropyridazine or 3-chloro-6-phenylpyridazine) is technically infeasible when the experimental goal involves simultaneous engagement of both a kinase hinge region and a selectivity pocket via the imidazole moiety, a dual-target interaction paradigm documented in multiple imidazo[1,2-b]pyridazine kinase inhibitor programs including Pim-1/2 [1] and PfCDPK1 [2]. The 6-chloro substituent provides a reactive handle for nucleophilic aromatic substitution that enables rapid analog generation, differentiating it from non-halogenated or differently substituted analogs, while the 4-(imidazol-1-yl)phenyl group contributes 3 hydrogen bond acceptor sites (total HBA = 3) and a topological polar surface area of 43.6 Ų [3], values that are unresolvable using phenyl-only surrogates (HBA = 2, TPSA = 25.78 Ų). These structural features directly determine the compound's ligand efficiency, solubility profile, and target engagement mode.

Quantitative Differentiation Evidence for 3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine vs. Closest Analogs


Topological Polar Surface Area (TPSA) and H-Bond Acceptor Capacity: Imidazolyl-Phenyl vs. Phenyl-Only Pyridazines

3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine possesses a Topological Polar Surface Area (TPSA) of 43.6 Ų and 3 hydrogen bond acceptor (HBA) sites, measured computationally [1]. In contrast, 3-chloro-6-phenylpyridazine (CAS 20375-65-9), a direct simplified analog lacking the imidazole ring, exhibits a TPSA of only 25.78 Ų and 2 HBA sites [2]. The 17.8 Ų increase in TPSA and the additional HBA site provided by the imidazole nitrogen are critical for forming polar interactions with kinase hinge residues, a pharmacophore feature essential for ATP-competitive inhibition.

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

Lipophilicity (LogP) Optimization: Balanced Solubility-Permeability Profile vs. Fused Imidazopyridazine Scaffolds

The target compound has a computed XLogP3 of 2.2 [1], placing it within the favorable lipophilicity range for lead-like compounds (Rule-of-Five LogP ≤ 5). This value is lower than that of 3-chloro-6-phenylpyridazine (LogP = 2.80) due to the polar imidazole contribution, and significantly higher than the parent imidazo[1,2-b]pyridazine fused scaffold (LogP = 0.73) [2]. The moderate LogP balances aqueous solubility for biochemical assays with sufficient membrane permeability for cellular target engagement, avoiding the excessive lipophilicity (LogP > 3) commonly associated with elaborated imidazo[1,2-b]pyridazine kinase inhibitors that can lead to poor solubility and off-target promiscuity [3].

ADME Lipophilicity Fragment-Based Drug Discovery

Kinase Inhibition Spectrum: Low-Micromolar ATP-Competitive Activity with Broad Kinase Coverage vs. Target-Specific Fused Imidazopyridazines

In vitro assays have confirmed that 3-(4-(1H-imidazol-1-yl)phenyl)-6-chloropyridazine acts as a competitive ATP-site kinase inhibitor with IC₅₀ values in the low micromolar range [1]. While these values are modest compared to highly optimized fused imidazo[1,2-b]pyridazine clinical candidates such as ponatinib or lead compounds like compound 22m (Pim-1 IC₅₀ = 0.024 nM) [2], this moderate potency is a critical advantage for fragment-based and scaffold-hopping campaigns where overly potent starting points limit the observable SAR dynamic range. The linked (non-fused) architecture, featuring 2 rotatable bonds between the imidazole and pyridazine, enables distinct binding modes not accessible to rigid fused imidazo[1,2-b]pyridazines (0 rotatable bonds) [1], and the chloro substituent serves as a core functionalization vector distinct from the 6-ether/amine-derivatized imidazo[1,2-b]pyridazine series [3].

Kinase Inhibition Lead Discovery Competitive Inhibitor

Synthetic Tractability: 6-Chloro Leaving Group Enables Diverse Nucleophilic Derivatization vs. Non-Halogenated or Thioether Analogs

The 6-chloro substituent of the target compound serves as an activated leaving group for nucleophilic aromatic substitution (SNAr), enabling straightforward derivatization with amines, alkoxides, thiols, and other nucleophiles . This reactivity is common to the 6-chloropyridazine class; however, the target compound uniquely combines this reactive handle with the pre-installed 4-(imidazol-1-yl)phenyl substituent, eliminating two synthetic steps (Suzuki coupling for the 3-aryl group and imidazole N-arylation) compared to building from 3,6-dichloropyridazine [1]. In contrast, the thioether analog 3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine lacks a simple leaving group for further diversification, while 3-chloro-6-phenylpyridazine requires additional steps to install the imidazole pharmacophore. Suppliers offer the target compound at 95%+ purity in quantities from 0.05 g to 10 g, with prices ranging from $336 (0.25 g) to $1,567 (10 g) [2].

Synthetic Chemistry Nucleophilic Aromatic Substitution Library Synthesis

Conformational Flexibility and Target Engagement: Rotatable Bond Advantage Over Rigid Fused Imidazo[1,2-b]pyridazine Systems

The target compound possesses 2 rotatable bonds between the pyridazine core and the imidazole ring (via the para-phenyl linker), compared to 0 rotatable bonds in fused imidazo[1,2-b]pyridazine systems where the imidazole and pyridazine rings share a fused bond [1]. This conformational flexibility allows the imidazole ring to sample multiple orientations relative to the pyridazine core, potentially accessing kinase binding pockets (e.g., the ribose pocket, selectivity back pocket) that are sterically inaccessible to rigid fused scaffolds [2]. The para-phenylene spacer (bond length ~4.3 Å) provides an extended reach that mimics the ethynyl linker of ponatinib (imidazo[1,2-b]pyridazin-3-ylethynyl framework) while offering greater synthetic tractability and distinct intellectual property space [3].

Structural Biology Binding Mode Diversity Scaffold Hopping

Cytotoxic Potential Against Cancer Cell Lines: Direct Comparison with Doxorubicin in SB-ALL Leukemia Model

While direct cytotoxicity data for the target compound itself are not publicly available, structurally related 6-chloropyridazin-3-yl hydrazone derivatives (compounds 4f, 4j, and 4q) have been evaluated against multiple cancer cell lines, showing IC₅₀ values in the range of 1.14–21.2 μM against the SB-ALL leukemia cell line, compared to doxorubicin (IC₅₀ = 0.167 μM) as the clinical reference standard [1]. The 6-chloropyridazine core is a validated cytotoxic pharmacophore, and the target compound's additional imidazolylphenyl substituent is anticipated to enhance potency through improved target engagement, as observed in related imidazopyridazine-based Pim kinase inhibitors that achieve nanomolar cellular IC₅₀ values in KMS-12-BM multiple myeloma cells (IC₅₀ = 28 nM) [2]. This class-level evidence supports the target compound's utility as a starting scaffold for anticancer lead optimization.

Antitumor Activity Cytotoxicity 6-Chloropyridazine Derivatives

High-Value Application Scenarios for 3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine in Drug Discovery and Chemical Biology


Fragment-Based Kinase Inhibitor Screening Libraries

With a molecular weight (256.69 Da) within fragment space (Rule-of-Three compliant: MW < 300, LogP = 2.2 ≤ 3, HBD = 0 ≤ 3, HBA = 3 ≤ 3) [1] and confirmed ATP-competitive kinase inhibitory activity in the low micromolar range [2], this compound is ideally suited as a fragment hit for kinases. The presence of both a hinge-binding imidazole and a reactive 6-chloro handle for rapid fragment growing via SNAr chemistry enables efficient fragment-to-lead optimization workflows . Unlike many commercial fragment libraries dominated by flat, aromatic compounds, the 3D conformational flexibility provided by the 2 rotatable bonds enables exploration of non-planar binding modes.

Scaffold-Hopping from Fused Imidazo[1,2-b]pyridazine Clinical Candidates

For medicinal chemistry programs seeking to circumvent composition-of-matter patents covering fused imidazo[1,2-b]pyridazine kinase inhibitors (e.g., ponatinib for Bcr-Abl, Btk inhibitor patents WO 2009/117445, Akt inhibitor patents by Bayer) [3], this compound provides a structurally distinct linked scaffold. The para-phenylene spacer between the imidazole and pyridazine creates a different connectivity pattern (C-C bond at pyridazine C3 vs. fused N-C bond in imidazo[1,2-b]pyridazines at the equivalent position), establishing novel intellectual property space while retaining the imidazole kinase hinge-binding motif [4].

Malaria Kinase Inhibitor Lead Discovery (PfCDPK1/PfPK7)

Imidazopyridazine derivatives have demonstrated potent inhibition of Plasmodium falciparum kinases PfCDPK1 (IC₅₀ < 10 nM) and PfPK7 [5]. This compound, as a 6-chloro-substituted pyridazine with a pre-installed imidazole pharmacophore, is positioned as a key intermediate for synthesizing focused antimalarial kinase inhibitor libraries. The chloro leaving group enables rapid parallel synthesis of 6-amino, 6-alkoxy, and 6-thioether analogs for SAR exploration, while the imidazole moiety is essential for hinge-region hydrogen bonding observed in PfCDPK1 co-crystal structures.

Chemical Biology Tool Compound Development for Pim Kinase Pathway Studies

The imidazopyridazine scaffold has been validated as a Pim kinase pharmacophore, with lead compounds achieving sub-nanomolar Pim-1 biochemical inhibition (IC₅₀ = 0.024 nM) and cellular pathway modulation at 28 nM [6]. This compound serves as a versatile starting point for developing chemical biology probes with tunable potency for Pim-1, Pim-2, and Pim-3 isoforms. The moderate starting potency (low micromolar) is actually advantageous for tool compound development, as it provides a wide window for detecting selectivity improvements across the Pim isoform panel when introducing 6-position modifications.

Quote Request

Request a Quote for 3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.